5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its structure. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of brominated and chlorinated aromatic compounds, along with cyclopentylthiol, under the influence of catalysts and specific reaction conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the imidazole ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(cyclopentylsulfanyl)-1H-imidazole include other imidazole derivatives with different substituents on the aromatic rings or the imidazole core. Examples include:
- 5-(4-chlorophenyl)-1-(3-bromophenyl)-2-(cyclopentylthio)-1H-imidazole
- 5-(4-methylphenyl)-1-(3-chlorophenyl)-2-(cyclopentylthio)-1H-imidazole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the cyclopentylthio group, can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-(3-chlorophenyl)-2-cyclopentylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClN2S/c21-15-10-8-14(9-11-15)19-13-23-20(25-18-6-1-2-7-18)24(19)17-5-3-4-16(22)12-17/h3-5,8-13,18H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMQVJHBNGJOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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